molecular formula C16H21N3 B11809410 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11809410
M. Wt: 255.36 g/mol
InChI Key: GVQICVZQQROCAL-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. The starting materials are usually commercially available pyridine derivatives and substituted pyrroles. The synthetic route may include:

    Nitration and Reduction: Nitration of pyridine followed by reduction to form aminopyridine.

    Substitution Reactions: Introduction of the pyrrolidinyl group through nucleophilic substitution.

    Cyclization: Formation of the pyrrole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyridine ring to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA/RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
  • 3-(1-Methylpyrrolidin-2-yl)pyridine
  • 2,5-Dimethyl-1H-pyrrole

Uniqueness

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C16H21N3/c1-12-8-9-13(2)19(12)16-14(6-4-10-17-16)15-7-5-11-18(15)3/h4,6,8-10,15H,5,7,11H2,1-3H3

InChI Key

GVQICVZQQROCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3C)C

Origin of Product

United States

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